molecular formula C19H21NO3S B457863 METHYL 2-CYCLOPENTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE

METHYL 2-CYCLOPENTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B457863
M. Wt: 343.4g/mol
InChI Key: POKBAUIEGGHOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-CYCLOPENTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C19H21NO3S and a molar mass of 343.44 g/mol . This compound is characterized by its unique structure, which includes a thiophene ring, a cyclopentylcarbonyl group, and a methylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-CYCLOPENTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopentylcarbonyl Group: This step involves the acylation of the thiophene ring using cyclopentanone and a suitable acylating agent.

    Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-CYCLOPENTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the methylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophenes or benzyl derivatives.

Scientific Research Applications

METHYL 2-CYCLOPENTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which METHYL 2-CYCLOPENTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate
  • Methyl 2-[(cyclopentylcarbonyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate

Uniqueness

METHYL 2-CYCLOPENTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications.

Properties

Molecular Formula

C19H21NO3S

Molecular Weight

343.4g/mol

IUPAC Name

methyl 2-(cyclopentanecarbonylamino)-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C19H21NO3S/c1-12-7-9-13(10-8-12)15-11-24-18(16(15)19(22)23-2)20-17(21)14-5-3-4-6-14/h7-11,14H,3-6H2,1-2H3,(H,20,21)

InChI Key

POKBAUIEGGHOPE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3CCCC3

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3CCCC3

Origin of Product

United States

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